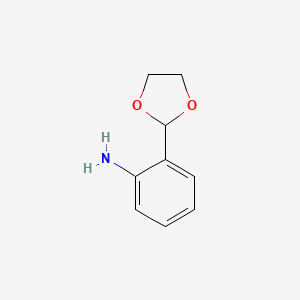

2-(1,3-Dioxolan-2-yl)aniline

Description

Significance of Aniline (B41778) Derivatives in Organic Synthesis

Aniline and its derivatives are foundational building blocks in the chemical industry and synthetic organic chemistry. wikipedia.orgresearchgate.net Consisting of a phenyl group attached to an amino group, aniline is the simplest aromatic amine, yet it serves as a precursor to a vast array of more complex molecules. wikipedia.org The significance of aniline derivatives stems from their widespread presence in pharmaceuticals, agrochemicals, dyes, pigments, and functional materials. wikipedia.orgontosight.airesearchgate.netacs.org

The amino group on the aniline ring is crucial; it can act as a hydrogen bond donor and can be readily functionalized. researchgate.net This reactivity allows for a multitude of chemical transformations. A key reaction of anilines is diazotization, where the primary amine reacts with nitrous acid to form a diazonium salt. wikipedia.org These diazonium intermediates are exceptionally useful, as the diazonium group can be replaced by a wide variety of functional groups, including halides, hydroxyl, and cyanide groups, through reactions like the Sandmeyer reaction. wikipedia.org Furthermore, the electron-rich nature of the aniline ring facilitates electrophilic substitution reactions, while modern cross-coupling methods like the Buchwald-Hartwig amination allow for the construction of complex aniline derivatives. wikipedia.orgacs.org Their role as precursors to polymers, such as polyurethanes, and important drugs like paracetamol, highlights their industrial and economic importance. wikipedia.org

Role of 1,3-Dioxolane (B20135) Moieties in Chemical Design

The 1,3-dioxolane moiety is a five-membered heterocyclic ring containing two oxygen atoms. ontosight.ai It is a cyclic acetal (B89532) and plays a critical role in chemical design, primarily as a protecting group for carbonyl compounds (aldehydes and ketones). smolecule.comsilverfernchemical.com By converting a reactive carbonyl group into a stable dioxolane, chemists can perform reactions on other parts of a molecule without affecting the carbonyl. silverfernchemical.com The dioxolane group is generally stable under neutral, basic, and some acidic conditions but can be readily removed (deprotected) to regenerate the original carbonyl group when desired. smolecule.com

Beyond their use as protecting groups, 1,3-dioxolane derivatives are of significant interest in medicinal chemistry and materials science. ontosight.aisilverfernchemical.comnih.gov The inclusion of a dioxolane ring can enhance a molecule's solubility, stability, and pharmacokinetic properties, which is crucial for drug development. ontosight.aiontosight.ai Various 1,3-dioxolane-based compounds have been synthesized and investigated for a range of biological activities, including as potential modulators of multidrug resistance in cancer cells and as α1-adrenoceptor antagonists. nih.govacs.org Their stability and low toxicity make them suitable as intermediates and solvents in the synthesis of active pharmaceutical ingredients and agrochemicals. silverfernchemical.com

Unique Structural Features of 2-(1,3-Dioxolan-2-yl)aniline Combining Aromatic and Heterocyclic Elements

This compound possesses a distinct molecular architecture that merges an aromatic amine with a heterocyclic acetal. The 1,3-dioxolane group is attached at the ortho-position (position 2) of the aniline ring. This specific arrangement confers a unique set of properties and reactivity patterns. The molecule is bifunctional: the nucleophilic amino group and the protected aldehyde functionality (the dioxolane ring) can be manipulated in separate, sequential synthetic steps.

The aniline portion provides a site for N-alkylation, acylation, diazotization, and electrophilic aromatic substitution, while the dioxolane ring serves as a stable, latent form of a formyl group (-CHO). This latent aldehyde can be unmasked under acidic conditions to participate in reactions such as reductive amination, Wittig reactions, or condensation reactions. The ortho-relationship between the amine and the dioxolane substituent can also lead to intramolecular interactions or cyclization reactions, providing pathways to complex heterocyclic systems.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 26908-34-9 | lookchem.com, capot.com |

| Molecular Formula | C₉H₁₁NO₂ | lookchem.com, capot.com |

| Molecular Weight | 165.19 g/mol | bldpharm.com, capot.com |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2-(1,3-dioxolan-2-yl)Benzenamine | lookchem.com |

This table is interactive and can be sorted by clicking on the column headers.

Overview of Research Trajectories for the this compound System

Research involving this compound and its isomers primarily focuses on its application as a versatile intermediate in the synthesis of more complex molecules, particularly pharmaceuticals and novel heterocyclic structures. lookchem.com The strategic placement of the amino group and the protected carbonyl allows for its use as a modular building block in multi-step syntheses.

One major research trajectory involves the selective functionalization of the aniline moiety. The amino group can be modified first, for example, through acylation or by serving as a directing group in metal-catalyzed C-H activation reactions. Subsequently, the deprotection of the dioxolane ring reveals the aldehyde, which can then undergo a variety of transformations. For instance, this aldehyde can be used to build a new ring system onto the aniline core.

Another area of investigation leverages the compound in the synthesis of substituted indoles, quinolines, or other fused heterocyclic systems. The ortho-amino benzaldehyde (B42025) structure, which is readily generated from this compound, is a classic precursor for such syntheses through condensation with various ketones, esters, or other bifunctional reagents. The compound also serves as a valuable synthon in the construction of ligands for coordination chemistry and in the development of bioactive molecules where the specific substitution pattern is key to biological activity. unam.mx Its utility in creating substituted cinnamaldehydes and other olefins via Wittig-type reactions after deprotection further broadens its synthetic potential. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWUUJITIDANOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295870 | |

| Record name | 2-(1,3-Dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26908-34-9 | |

| Record name | 26908-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-Dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 1,3 Dioxolan 2 Yl Aniline and Its Analogues

Direct Synthetic Approaches to 2-(1,3-Dioxolan-2-yl)aniline

The most straightforward and common method for the synthesis of this compound is the direct acetalization of 2-aminobenzaldehyde (B1207257). This reaction involves the protection of the aldehyde functional group as a cyclic acetal (B89532) using ethylene (B1197577) glycol. The process is typically catalyzed by an acid, which facilitates the reversible reaction towards the formation of the thermodynamically stable five-membered dioxolane ring.

The reaction is generally carried out in a solvent that allows for the azeotropic removal of water, such as toluene (B28343) or benzene (B151609), to drive the equilibrium towards the product. A variety of acid catalysts can be employed, with p-toluenesulfonic acid (PTSA) being a common choice due to its efficacy and ease of handling.

Table 1: Acid-Catalyzed Acetalization of 2-Aminobenzaldehyde

| Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | High | researchgate.net |

| Ortho-phosphoric acid | Toluene | Reflux at a water separator | Good | spegroup.ruprofistend.info |

| Solid acid nanocatalyst | - | Mild conditions | High | researchgate.net |

This table is interactive and based on generalized literature procedures for acetalization.

Precursor-Based Synthesis Strategies

Cyclization Reactions for Dioxolane Ring Formation

A common precursor-based approach involves the synthesis of this compound from 2-nitrobenzaldehyde (B1664092). This multi-step process begins with the protection of the aldehyde group in 2-nitrobenzaldehyde as a dioxolane. This acetalization is typically performed under acidic conditions with ethylene glycol, similar to the direct approach with 2-aminobenzaldehyde. The resulting 2-(1,3-dioxolan-2-yl)-1-nitrobenzene is then subjected to a reduction of the nitro group to an amine.

Various reducing agents can be employed for the nitro group reduction, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like iron in acetic acid or tin(II) chloride. This two-step sequence is advantageous as 2-nitrobenzaldehyde is often more commercially available and stable than 2-aminobenzaldehyde. nih.gov

Aniline (B41778) Ring Functionalization and Coupling Reactions

In this strategy, the synthesis begins with a pre-formed dioxolane-substituted benzene ring, and the aniline functionality is introduced in a subsequent step. A common precursor for this approach is 2-bromo-1-(1,3-dioxolan-2-yl)benzene. The amino group can then be introduced via a nucleophilic aromatic substitution or, more commonly, through modern cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org In this context, 2-bromo-1-(1,3-dioxolan-2-yl)benzene can be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection, to yield the target aniline. This method offers excellent functional group tolerance and is applicable to a wide range of substrates.

Catalytic Synthesis of Dioxolane-Aniline Scaffolds

Modern catalytic methods, particularly those involving palladium, have revolutionized the synthesis of complex aromatic compounds, including dioxolane-aniline scaffolds and their analogues.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide versatile and efficient pathways for the synthesis of functionalized anilines and their derivatives. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high selectivity and yields.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide. nih.govrwth-aachen.de While typically used for C-C bond formation, this reaction is highly relevant for the synthesis of analogues of this compound. For instance, an ortho-bromoaniline derivative can be coupled with a dioxolane-containing boronic ester to introduce the desired functionality. Alternatively, a borylated aniline can be coupled with a halogenated dioxolane-containing aromatic ring.

The reaction is known for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their esters. This makes the Suzuki-Miyaura coupling a powerful tool for generating a library of substituted this compound analogues for various applications. domainex.co.uk

Table 2: Suzuki-Miyaura Coupling of Unprotected ortho-Bromoanilines

| Boronic Ester | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Benzylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 | K₃PO₄ | Toluene/H₂O | 95 |

| n-Heptylboronic acid pinacol ester | CataXCium A Pd G3 | K₃PO₄ | Toluene/H₂O | 85 |

| Phenylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Toluene/H₂O | 92 |

| Vinylboronic acid pinacol ester | CataXCium A Pd G3 | K₃PO₄ | Toluene/H₂O | 88 |

This table presents representative data for the Suzuki-Miyaura coupling of ortho-bromoanilines with various boronic esters, demonstrating the versatility of this method for creating analogues. Data is adapted from a study on related compounds. nih.gov

Other Metal-Mediated Coupling Approaches

Beyond traditional methods, the synthesis of aniline derivatives, including analogues of this compound, has been advanced by a variety of metal-mediated coupling reactions. These strategies offer alternative pathways for forming crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Transition metals such as palladium, copper, rhodium, cobalt, and iridium are pivotal in these transformations, enabling direct and atom-economical routes to complex molecular structures. researchgate.netrsc.org

One notable strategy is the Hiyama cross-coupling reaction, which involves the coupling of organosilicon compounds with organic halides catalyzed by a transition metal, typically palladium. mdpi.com This method is valued for its use of relatively low-toxicity and stable organosilicon reagents. For instance, an appropriately substituted aryltrifluorosilane could be coupled with an amino-containing organic halide (or vice versa, with a protected amino group) to construct the aniline framework.

Dehydrogenative coupling represents another modern approach. For example, a dual photoredox-cobalt catalytic system has been developed for the dehydrogenative coupling of amines and cyclohexanones to yield anilines. researchgate.net This strategy avoids the need for pre-functionalized aromatic compounds like aryl halides or boronic acids, instead building the aromatic ring directly from non-aromatic precursors. researchgate.net

Furthermore, various transition metals have been employed in cyclization and functionalization reactions, often guided by directing groups within the substrate. N-aryl-2-aminopyridines, for example, can form stable complexes with metals, facilitating subsequent reactions to build complex heterocyclic systems. researchgate.netrsc.org Similar principles can be applied to create substituted anilines where a directing group facilitates C-H activation and functionalization on the aromatic ring. Copper-catalyzed annulation reactions, such as the [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils, also provide a pathway to highly functionalized quinolines, which are structurally related to aniline derivatives. mdpi.com

These advanced metal-catalyzed reactions provide powerful tools for synthesizing this compound analogues with high efficiency and selectivity, often under milder conditions than traditional methods.

Acid-Catalyzed Approaches in Dioxolane Synthesis

The formation of the 1,3-dioxolane (B20135) ring is a critical step in the synthesis of this compound. This transformation is typically achieved through the acid-catalyzed reaction of a carbonyl compound with ethylene glycol. This reaction, an acetalization, serves to protect the carbonyl group from reacting in subsequent synthetic steps, such as the reduction of a nitro group to form the aniline.

The most common precursor for this step is 2-aminobenzaldehyde or, more frequently, 2-nitrobenzaldehyde, as the nitro-substituted compound is often more stable and readily available. The reaction involves treating the aldehyde with an excess of ethylene glycol in the presence of a catalytic amount of acid. p-Toluenesulfonic acid (p-TsOH) is a widely used catalyst for this purpose due to its effectiveness and ease of handling. researchgate.net Other acid catalysts, such as sulfuric acid or Lewis acids, can also be employed.

The reaction is a reversible equilibrium. To drive the reaction toward the formation of the dioxolane product, it is standard practice to remove the water generated during the reaction. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene. The preservation of the dioxolane ring is crucial during subsequent reactions, such as the reduction of other functional groups on the aromatic ring. researchgate.net For example, the reduction of (1',3-dioxolan-2-yl)furancarboxylates with lithium aluminum hydride has been shown to proceed while keeping the dioxolane ring intact. researchgate.net This stability makes the dioxolane an effective protecting group for the aldehyde functionality during the synthesis of the target aniline compound.

Green Chemistry Principles in the Synthesis of Dioxolane-Aniline Derivatives

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of the chemical process. This involves the use of less hazardous materials, the selection of environmentally benign solvents, and the optimization of reaction conditions to improve energy efficiency and minimize waste.

Utilizing Eco-Friendly Reductants

The reduction of an aromatic nitro group is a key transformation in the synthesis of many anilines. Traditional methods often employ stoichiometric amounts of metals like tin (Sn) or iron (Fe) in strong acids (e.g., HCl), which generate significant amounts of toxic metal waste. stackexchange.com Green chemistry seeks to replace these hazardous reagents with more sustainable alternatives.

Catalytic hydrogenation is a widely used green alternative, typically employing catalysts like palladium on carbon (Pd/C) with hydrogen gas. This method is highly efficient and produces water as the only byproduct. stackexchange.com Transfer hydrogenation offers a safer alternative to using flammable hydrogen gas, utilizing hydrogen donors like formic acid or triethylsilane in the presence of a catalyst. organic-chemistry.org Iron-based catalysts, leveraging the low cost and low toxicity of iron, have been developed for transfer hydrogenation, representing a significant improvement over classical iron-acid reductions. organic-chemistry.org

Other innovative and eco-friendly reduction methods include:

Metal-free reductions: Reagents like trichlorosilane (B8805176) (HSiCl₃) combined with a tertiary amine can efficiently reduce nitroarenes without the need for any metal catalyst. beilstein-journals.org

Photocatalysis: A heterogeneous V₂O₅/TiO₂ catalyst has been used to mediate the hydrogenation of nitro compounds using hydrazine (B178648) hydrate (B1144303) as a reductant and visible light from blue LEDs at room temperature. organic-chemistry.org

Electrochemical Reduction: This method uses electricity to drive the reduction, avoiding the need for chemical reducing agents altogether. Redox-mediated electrochemical routes can offer high selectivity for nitro group reduction, even in aqueous solutions at ambient temperature. acs.org

These methods not only reduce waste and toxicity but also often provide higher chemoselectivity, preserving other functional groups in the molecule.

| Reductant/System | Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| H₂ (Hydrogen Gas) | Pd/C | Ethanol (B145695), Ethyl Acetate | High efficiency, clean byproduct (water). | stackexchange.com |

| Formic Acid | Iron-based catalyst | - (Base-free) | Avoids H₂ gas, uses abundant metal. | organic-chemistry.org |

| Hydrazine Hydrate | V₂O₅/TiO₂ | Ethanol | Uses visible light, mild conditions. | organic-chemistry.org |

| Trichlorosilane (HSiCl₃) | None (metal-free) | Dichloromethane | Avoids metal catalysts, high chemoselectivity. | beilstein-journals.org |

| Electricity | Polyoxometalate mediator | Water | No chemical reductant, sustainable, high selectivity. | acs.org |

| Sodium Borohydride (NaBH₄) | Ni₂B | Water | Rapid, uses water as a green solvent. | researchgate.net |

Solvent Selection and Reaction Conditions for Sustainability

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest portion of material used in a chemical process and contribute significantly to waste and environmental impact. scienceopen.com The ideal green reaction would be conducted without any solvent. scienceopen.comnih.gov When a solvent is necessary, the goal is to replace hazardous traditional solvents like dichloromethane, DMF, or toluene with greener alternatives.

Water: As a non-toxic, non-flammable, and abundant solvent, water is an excellent choice for green synthesis. researchgate.net Certain reactions, such as the FeCl₃-catalyzed synthesis of 2-aminobenzothiazole (B30445) from 2-iodoaniline, have been successfully performed in water. rsc.org The use of phase-transfer catalysts can help overcome the low solubility of organic reactants in water.

Bio-based Solvents: Solvents derived from renewable biomass, such as 2-methyltetrahydrofuran (B130290) or cyrene, are becoming increasingly popular as sustainable replacements for petroleum-based solvents.

1,3-Dioxolane: Interestingly, the dioxolane functional group present in the target molecule is itself classified as a green solvent. researchgate.net Its use as a reaction medium could simplify processes and reduce the need for other organic solvents.

In addition to solvent choice, optimizing reaction conditions is key to sustainability.

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. nih.gov This technique has been used for the catalyst-free synthesis of anilines and phenols in aqueous media. nih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions is a highly effective green approach. nih.gov These reactions, often conducted by heating a mixture of the neat reactants, can lead to higher reaction rates, simpler work-ups, and the complete elimination of solvent waste. nih.gov

Catalyst-Free Conditions: Where possible, designing reactions that proceed efficiently without a catalyst simplifies purification and avoids waste associated with often-toxic and expensive metal catalysts. nih.gov

By integrating these principles—using eco-friendly reductants, selecting benign solvents, and employing energy-efficient conditions—the synthesis of this compound can be made significantly more sustainable.

Chemical Reactivity and Transformation Mechanisms of 2 1,3 Dioxolan 2 Yl Aniline

Reactivity of the Aniline (B41778) Moiety

The amino group (-NH₂) profoundly influences the reactivity of the aromatic ring. As a potent electron-donating group, it significantly activates the benzene (B151609) ring towards electrophilic substitution, while also providing a nucleophilic site for derivatization at the nitrogen atom.

Electrophilic Aromatic Substitution Reactions

The -NH₂ group is a strong activating group, increasing the electron density on the benzene ring, particularly at the ortho and para positions, through resonance. byjus.comchemistrysteps.com This makes the aromatic ring of 2-(1,3-dioxolan-2-yl)aniline highly reactive towards electrophiles. testbook.com Consequently, electrophilic aromatic substitution reactions proceed readily, often without the need for a catalyst. allen.in

Common electrophilic substitution reactions for anilines include:

Halogenation: Aniline reacts rapidly with bromine water at room temperature to yield a white precipitate of 2,4,6-tribromoaniline. byjus.comtestbook.com This high reactivity can make it difficult to obtain a monosubstituted product. libretexts.org

Nitration: Direct nitration of aniline with a mixture of nitric acid and sulfuric acid can be problematic. The strongly acidic conditions can protonate the amino group to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. byjus.com This often leads to a mixture of ortho, meta, and para isomers, along with significant oxidative degradation of the starting material.

Sulfonation: Aniline reacts vigorously with sulfuric acid to form anilinium hydrogen sulfate. byjus.com Upon heating, this intermediate rearranges to form 4-aminobenzenesulfonic acid (sulfanilic acid).

To control the high reactivity and achieve selective substitution (primarily at the para position), the amino group is often protected via acetylation. testbook.comallen.in Treating this compound with acetic anhydride (B1165640) would yield N-(2-(1,3-dioxolan-2-yl)phenyl)acetamide. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, which helps prevent polysubstitution and side reactions. libretexts.org This strategy also circumvents the issues associated with Friedel-Crafts reactions, which are generally unsuccessful with anilines due to the amino group's reaction with the Lewis acid catalyst. libretexts.orglibretexts.org

| Reaction | Reagent(s) | Typical Conditions | Expected Major Product(s) for Aniline | Controlling Strategy |

|---|---|---|---|---|

| Bromination | Br₂ in H₂O | Room Temperature | 2,4,6-Tribromoaniline | Protecting the amine as an acetamide (B32628) to achieve monobromination. |

| Nitration | HNO₃, H₂SO₄ | Low Temperature | Mixture of o-, m-, and p-nitroaniline; significant oxidation. | Protecting the amine as an acetamide favors the p-nitro product. |

| Sulfonation | Conc. H₂SO₄ | 180-200 °C | 4-Aminobenzenesulfonic acid (Sulfanilic acid) | Reaction proceeds via anilinium salt intermediate. |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCOCl/AlCl₃ | N/A | Reaction fails due to complexation with AlCl₃. | Protecting the amine as an acetamide allows the reaction to proceed. libretexts.org |

Oxidation Reactions and Product Characterization

The aniline moiety is sensitive to oxidation, and the reaction can yield a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the formation of complex, often polymeric, materials known as aniline black. However, controlled oxidation can produce specific compounds. For instance, trifluoroperacetic acid is a powerful oxidizing agent that can cleave the aromatic ring itself. wikipedia.org The reaction of anilines with hydroxyl radicals can lead to the formation of aminophenols.

Reduction Reactions for Amine Functionalization

While the amine group itself is already in a reduced state, it provides a gateway to a powerful set of functionalization reactions through the formation of diazonium salts. This process, known as diazotization, involves treating the arylamine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). lumenlearning.commasterorganicchemistry.com

The resulting arenediazonium salt (Ar-N₂⁺X⁻) is a versatile intermediate. libretexts.org The diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be replaced by a wide range of nucleophiles. masterorganicchemistry.com Many of these replacement reactions are catalyzed by copper(I) salts and are known as Sandmeyer reactions. lumenlearning.comwikipedia.org

Key transformations of the diazonium salt derived from this compound include:

Sandmeyer Reactions:

Replacement by -Cl or -Br using CuCl or CuBr. libretexts.org

Replacement by -CN using CuCN. libretexts.org

Other Displacement Reactions:

Replacement by -I using potassium iodide (KI).

Replacement by -F via the Schiemann reaction, which involves the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻).

Replacement by -OH by heating in water.

Reductive deamination (replacement by -H) using hypophosphorous acid (H₃PO₂).

These reactions provide a strategic route to introduce substituents onto the aromatic ring that are otherwise difficult to install directly. organic-chemistry.org

| Desired Functional Group | Reagent(s) | Reaction Name | Typical Product |

|---|---|---|---|

| -Cl | CuCl | Sandmeyer | Aryl chloride |

| -Br | CuBr | Sandmeyer | Aryl bromide |

| -CN | CuCN | Sandmeyer | Aryl nitrile (Benzonitrile) |

| -I | KI | - | Aryl iodide |

| -F | 1. HBF₄; 2. Heat | Balz-Schiemann | Aryl fluoride |

| -OH | H₂O, Heat | - | Phenol (B47542) |

| -H | H₃PO₂ | Deamination | Benzene derivative |

Derivatization via Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the aniline moiety makes it nucleophilic, allowing for direct derivatization.

Acylation: As previously mentioned, the amine can be readily acylated by reacting it with acid chlorides or anhydrides (e.g., acetic anhydride) to form amides. testbook.com This is a common strategy to protect the amine group and moderate its activating effect during other reactions. allen.in

Alkylation: The amine can undergo alkylation with alkyl halides. However, controlling the degree of alkylation can be challenging, often leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields sulfonamides.

Reactivity of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane ring in this compound is a cyclic acetal (B89532). In organic synthesis, such groups are widely used as protecting groups for aldehydes and ketones because of their specific reactivity profile. nih.gov

Acetal Protection and Deprotection Strategies

The primary role of the 1,3-dioxolane group is to protect a carbonyl group, in this case, a formyl group (-CHO) at the ortho position of the aniline.

Stability (Protection): Cyclic acetals like 1,3-dioxolanes are highly stable under neutral and basic conditions. organic-chemistry.orgthieme-connect.de They are resistant to attack by a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), hydrides (LiAlH₄, NaBH₄), and strong bases (hydroxides, alkoxides). organic-chemistry.org This stability allows for chemical transformations to be carried out on other parts of the molecule, such as the aniline moiety, without affecting the masked carbonyl group.

Reactivity (Deprotection): The key reactivity of the 1,3-dioxolane moiety is its cleavage under acidic conditions to regenerate the parent carbonyl compound and the diol (in this case, 2-aminobenzaldehyde (B1207257) and ethylene (B1197577) glycol). wikipedia.org This process is an acid-catalyzed hydrolysis. semanticscholar.orgaskfilo.com

A variety of reagents and conditions can be employed for the deprotection of dioxolanes, offering a range of selectivities and mildness. organic-chemistry.org

| Reagent/Condition | Category | Description | Reference |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄, p-TsOH) | Acid-Catalyzed Hydrolysis | The most traditional method for acetal cleavage. Often requires aqueous workup. | organic-chemistry.org |

| Lewis Acids (e.g., Er(OTf)₃, Ce(OTf)₃) in wet solvent | Lewis Acid Catalysis | Allows for chemoselective cleavage under mild, nearly neutral conditions in wet nitromethane. | organic-chemistry.org |

| Iodine (catalytic) | Neutral | A convenient and mild method that proceeds in minutes and tolerates many other functional groups. | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Mild Lewis Acid Catalysis | Allows for rapid deprotection in water at moderate temperatures (e.g., 30 °C). | organic-chemistry.orgwikipedia.org |

| Nickel Boride (NiCl₂/NaBH₄) | Reductive Deprotection | A mild method that can achieve deprotection to the aldehyde/ketone or, with concomitant reduction, to the corresponding alcohol. | rsc.orgresearchgate.net |

| Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) in acetone | Neutral Transacetalization | Effective at room temperature or with mild microwave heating. | organic-chemistry.org |

Ring-Opening Reactions and Subsequent Transformations

The 1,3-dioxolane ring in this compound serves as a protecting group for a carbonyl functionality, specifically a formyl group in this instance. The stability and reactivity of this acetal are highly dependent on the reaction conditions, particularly the pH.

Under acidic conditions, the dioxolane ring is susceptible to hydrolysis, leading to its opening and the regeneration of the parent aldehyde. This process is initiated by the protonation of one of the oxygen atoms in the dioxolane ring, followed by nucleophilic attack by water. The resulting hemiacetal is unstable and subsequently collapses to yield 2-aminobenzaldehyde and ethylene glycol.

The general mechanism for the acid-catalyzed hydrolysis of the dioxolane ring is as follows:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst (H₃O⁺).

Ring Opening: The protonated dioxolane ring opens to form a resonance-stabilized carbocation.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation and Hemiacetal Formation: A proton is transferred to another water molecule, resulting in the formation of a hemiacetal.

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated.

Elimination of Ethylene Glycol: The C-O bond cleaves, eliminating a molecule of ethylene glycol and forming a protonated aldehyde.

Deprotonation: A final deprotonation step yields the aldehyde and regenerates the acid catalyst.

Subsequent transformations of the unveiled 2-aminobenzaldehyde can be diverse. The presence of both an amino and an aldehyde group on the same aromatic ring allows for a variety of intramolecular and intermolecular reactions. For instance, under appropriate conditions, self-condensation reactions can occur, leading to the formation of complex heterocyclic structures. Additionally, the aldehyde can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in various condensation reactions with other nucleophiles.

Cationic ring-opening polymerization is another potential transformation pathway for dioxolane-containing compounds, although this is more relevant for the parent 1,3-dioxolane monomer. rsc.orgorientjchem.org In the context of this compound, such polymerization is less likely to be a primary reaction pathway under conditions typically used for deprotection.

Stability under Various Chemical Conditions

The stability of this compound is a critical consideration in its handling, storage, and application in multi-step syntheses.

Acidic Conditions: As discussed, the dioxolane ring is labile in the presence of strong acids, leading to deprotection. The rate of this hydrolysis is dependent on the acid concentration and temperature.

Basic Conditions: The dioxolane ring is generally stable under basic conditions. This stability allows for chemical modifications to be performed on the aniline moiety without affecting the protected aldehyde group. For example, the amino group can be acylated, alkylated, or undergo other transformations in the presence of a base.

Oxidative and Reductive Conditions: The stability of the compound under oxidative or reductive conditions depends on the specific reagents used. The aniline ring is susceptible to oxidation, which can lead to the formation of colored byproducts. The amino group can also be oxidized. Conversely, the dioxolane ring is generally resistant to many common reducing agents. However, harsh reducing conditions might affect the aromatic ring. Reduction of related (1,3-dioxolan-2-yl)furans with lithium aluminum hydride has been shown to proceed with the preservation of the dioxolane ring. researchgate.net

The following table summarizes the general stability of this compound under different chemical environments:

| Condition | Stability of Dioxolane Ring | Stability of Aniline Moiety | Potential Transformations |

| Acidic (e.g., aq. HCl) | Unstable | Stable (forms ammonium salt) | Ring-opening to 2-aminobenzaldehyde |

| Basic (e.g., aq. NaOH) | Stable | Stable | Reactions at the amino group (e.g., acylation) |

| Oxidative (e.g., H₂O₂) | Generally Stable | Susceptible to Oxidation | Oxidation of the aniline ring/amino group |

| Reductive (e.g., NaBH₄) | Stable | Stable | Reduction of other functional groups if present |

Interplay of Aromatic and Heterocyclic Functional Groups

The chemical behavior of this compound is not simply the sum of its individual functional groups. The electronic and steric interactions between the aniline ring and the dioxolane moiety significantly influence its reactivity.

Influence on Reaction Pathways

The electron-donating nature of the amino group in the aniline ring can influence the reactivity of the dioxolane ring and the aromatic system. The amino group, being an activating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions. This can affect the susceptibility of the aromatic ring to electrophilic substitution reactions.

Conversely, the dioxolane group, being ortho to the amino group, can exert steric hindrance, which may direct incoming electrophiles to the para position. The electronic effect of the dioxolane group itself on the aromatic ring is relatively weak.

The interplay between the two groups can be observed in reactions involving the amino group. For instance, in diazotization reactions, the presence of the ortho-dioxolane group might influence the stability and subsequent reactivity of the resulting diazonium salt.

Stereochemical Considerations in Transformations

While this compound itself is achiral, stereochemical considerations can become important in its reactions, particularly if it interacts with chiral reagents or if stereocenters are formed during a transformation.

The formation of 1,3-dioxolanes can be stereoselective, and the stereochemistry of the dioxolane ring can influence the stereochemical outcome of subsequent reactions. nih.gov For instance, if the ethylene glycol used to form the dioxolane were chiral, the resulting diastereomeric dioxolanes could exhibit different reactivities.

In reactions where new stereocenters are created on the aromatic ring or its substituents, the existing functional groups can direct the stereochemical outcome. For example, if the aldehyde is deprotected and then undergoes a nucleophilic addition with a prochiral nucleophile, the amino group, through hydrogen bonding or steric effects, could influence the facial selectivity of the attack, leading to a preference for one enantiomer or diastereomer. The reduction or alkaline hydrolysis of related oxazolidines, followed by reductive alkylation, can lead to primary and secondary 2-amino-1,3-diols which can undergo regioselective ring closure. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

2-(1,3-Dioxolan-2-yl)aniline as a Key Intermediate in Complex Molecule Construction

In the realm of complex organic synthesis, the strategic protection of reactive functional groups is paramount. The 2-(1,3-dioxolan-2-yl) group in this compound functions as a cyclic acetal (B89532), effectively masking a formyl (aldehyde) group. This protection is stable under a variety of reaction conditions, particularly those that are basic or nucleophilic, allowing chemists to perform reactions on the aniline's amino group without affecting the aldehyde.

The protected aldehyde can be readily deprotected, typically under acidic conditions, to regenerate the 2-aminobenzaldehyde (B1207257) structure when needed. This makes this compound a stable and convenient synthetic equivalent of the often less stable 2-aminobenzaldehyde. This strategy is instrumental in multi-step syntheses, enabling the construction of intricate molecular frameworks found in pharmaceuticals, natural products, and functional materials. northwestern.edu The ability to unmask the aldehyde at a desired point in a synthetic sequence provides a powerful tool for creating molecular complexity.

Utilization in Heterocyclic Compound Synthesis

The structure of this compound is ideally suited for the synthesis of various nitrogen-containing heterocyclic compounds. The aniline (B41778) nitrogen acts as a nucleophile, while the latent aldehyde provides an electrophilic site upon deprotection, facilitating a range of cyclization reactions.

Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals, known for their broad range of biological activities. nih.govnih.gov One of the most classic and efficient methods for quinoline (B57606) synthesis is the Friedländer annulation. wikipedia.org This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.org

In this context, this compound serves as an excellent precursor to 2-aminobenzaldehyde. The reaction is typically catalyzed by acids or bases. wikipedia.org The dioxolane group is cleaved in situ under acidic conditions to reveal the aldehyde, which then undergoes condensation with the enolate or enamine of the ketone partner, followed by cyclization and dehydration to yield the quinoline ring system. wikipedia.orgmdpi.com This approach allows for the synthesis of a wide variety of substituted quinolines by changing the ketone component. nih.govorganic-chemistry.orgnih.gov

| Named Reaction | Reactants | General Product | Key Features |

|---|---|---|---|

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone + α-Methylene ketone | Substituted Quinoline | Condensation followed by cyclodehydration. wikipedia.org |

| Conrad-Limpach Synthesis | Aniline + β-Ketoester | Quinolin-4-one | Initial condensation followed by thermal cyclization. mdpi.com |

| Gould-Jacobs Reaction | Aniline + Alkoxymethylenemalonate ester | 4-Hydroxyquinoline-3-carboxylate | Involves substitution, cyclization, and subsequent modifications. mdpi.com |

| Palladium-Catalyzed Carbonylation | 2-Iodoaniline + Terminal alkyne + Carbon monoxide | Quinolin-4-one | Modern method involving transition metal catalysis. mdpi.com |

The aniline functional group of this compound is a key starting point for the synthesis of compounds containing nitrogen-nitrogen bonds, such as azoxybenzenes and azo compounds.

Azoxybenzenes are typically synthesized through the oxidation of anilines or the reduction of nitroarenes. nih.govresearchgate.net One sustainable method involves the one-pot oxidation and reductive dimerization of anilines. nih.gov In this process, an aniline derivative can be oxidized in situ to form a nitrosobenzene (B162901) intermediate, which then undergoes base-catalyzed reductive dimerization to yield the azoxybenzene (B3421426) product. nih.gov Another eco-friendly approach uses glucose as a reductant for nitroaryl compounds (related precursors to anilines) in an aqueous ethanol (B145695) medium to form azoxybenzenes. researchgate.netresearchgate.net

Azo compounds , widely known for their use as dyes, are classically prepared via a two-step diazotization-coupling reaction. unb.cajbiochemtech.com The primary amino group of an aniline derivative is first converted into a diazonium salt by treatment with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). unb.canih.gov The resulting diazonium salt is an electrophile that readily reacts with an electron-rich coupling component, such as a phenol (B47542), naphthol, or another aniline, to form the stable azo compound, characterized by the -N=N- linkage. researchgate.nettarjomeplus.com

| Compound Class | General Method | Key Reagents | Intermediate |

|---|---|---|---|

| Azoxybenzene | Oxidation-Reductive Dimerization | Oxone, DIPEA | Nitrosobenzene nih.gov |

| Azo Compound | Diazotization-Coupling | NaNO₂, HCl; Electron-rich aromatic | Diazonium salt unb.caresearchgate.net |

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of complex molecular receptors and systems by allowing molecules to assemble and re-equilibrate under thermodynamic control. Thiosemicarbazones have been utilized to form such dynamic combinatorial libraries. acs.orgnih.gov These libraries can be used to create complex systems that mimic dynamic biological processes. acs.orgnih.gov

In this context, a difunctional molecule like this compound, after deprotection to 2-aminobenzaldehyde and further conversion, can act as a building block. The aldehyde reacts with a thiosemicarbazide (B42300) to form a thiosemicarbazone linkage, while the aniline can be functionalized to connect to other components. The reversible nature of the thiosemicarbazone bond allows the library members to exchange components and evolve towards the most stable assemblies. acs.orgnih.gov Researchers have demonstrated that such systems require a nucleophilic catalyst, or "equilibrator," to reach thermodynamic equilibrium, adding a layer of supramolecular control. acs.orgnih.gov

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical properties. titech.ac.jp They are widely used in the aerospace and electronics industries. core.ac.uk The synthesis of polyimides is typically achieved through a two-step polycondensation reaction between a diamine and a dianhydride. vt.edu

The first step involves the reaction at ambient temperature in a polar aprotic solvent to form a soluble poly(amic acid) precursor. vt.edu In the second step, this precursor is converted into the final polyimide through thermal or chemical cyclodehydration (imidization). vt.edu A diamine monomer derived from this compound could be incorporated into a polyimide backbone. The dioxolane-protected aldehyde group could then be deprotected in the final polymer to introduce reactive aldehyde functionalities along the polymer chain, allowing for post-polymerization modification, such as cross-linking or grafting.

| Abbreviation | Chemical Name |

|---|---|

| PMDA | Pyromellitic dianhydride titech.ac.jp |

| BTDA | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride titech.ac.jp |

| ODPA | 3,3',4,4'-Oxydiphthalic anhydride (B1165640) titech.ac.jp |

| 6FDA | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride core.ac.uk |

| BPDA | 3,3',4,4'-Biphenyltetracarboxylic dianhydride core.ac.uk |

Development of Advanced Materials

The incorporation of this compound and its derivatives into polymer structures is a promising avenue for the development of advanced materials with tailored properties. As mentioned, introducing this monomer into polyimide chains can lead to functional polymers. After deprotection, the resulting aldehyde groups can serve as reactive sites for creating cross-linked networks, which can enhance the thermal and mechanical stability of the material, or for attaching other molecules to modify surface properties.

Furthermore, the aniline and aldehyde functionalities are precursors to chromophoric systems like azo dyes and quinolines. Building these structures into a polymer backbone can lead to materials with interesting optical and electronic properties, such as photo-responsive materials, organic light-emitting diodes (OLEDs), or materials for nonlinear optics. The ability to precisely engineer the chemical structure of the monomer allows for fine-tuning of the final material's properties to meet the demands of specific high-tech applications. rsc.org

Application in Luminogen and Fluorescent Material Preparation

The development of novel luminogens and fluorescent materials is a significant area of materials science, driven by applications in displays, sensors, and bio-imaging. Anilines and their derivatives are frequently incorporated into these materials due to their electron-donating properties, which can influence the electronic and photophysical characteristics of a molecule.

While direct research on this compound for luminogen preparation is not extensively documented in the provided results, the closely related isomer, 4-(1,3-Dioxolan-2-yl)aniline, is explicitly identified as a reagent used in the preparation of luminogens and fluorescent polyimides. chemicalbook.com This suggests that the core structure is conducive to creating materials with desirable photoluminescent properties. The dioxolane group serves as a masked aldehyde, which can be deprotected under acidic conditions. This latent reactivity allows for its incorporation into a larger molecular framework before revealing the aldehyde for subsequent reactions, such as condensation reactions to form Schiff bases or other conjugated systems that are often the basis for fluorescent compounds. The amino group of the aniline can be used for polymerization or for linking to other chromophoric units. The ortho-position of the dioxolane group in this compound could lead to unique intramolecular interactions and steric effects in the final luminogen, potentially influencing its quantum yield and emission wavelength compared to its para-substituted counterpart.

Use as Building Blocks in Polymer Chemistry

Substituted anilines are important monomers for the synthesis of functional polymers, most notably polyanilines (PANI). rsc.org These polymers are known for their electrical conductivity, environmental stability, and tunable properties. The introduction of substituents onto the aniline ring can significantly alter the properties of the resulting polymer, such as solubility, processability, and electrochemical behavior. rsc.orgmdpi.com

The compound this compound can serve as a functional monomer in polymer chemistry. The primary amine group allows it to undergo oxidative polymerization to form a polyaniline derivative. The presence of the bulky dioxolane group at the ortho-position would introduce steric hindrance, which can affect the polymerization process and the final polymer structure, potentially leading to polymers with increased solubility in common organic solvents. rsc.org Furthermore, the dioxolane rings appended to the polymer backbone represent protected aldehyde functionalities. This "masked" functionality can be utilized in post-polymerization modification. By treating the polymer with acid, the dioxolane groups can be hydrolyzed to reveal aldehyde groups, which can then be used for cross-linking the polymer chains or for grafting other molecules onto the polymer backbone, thereby creating new materials with tailored properties for applications like chemical sensors. rsc.org

Table 1: Potential Effects of the Dioxolane Substituent on Polyaniline Properties

| Property | Influence of 2-(1,3-Dioxolan-2-yl) Group | Potential Application |

|---|---|---|

| Solubility | Increased due to steric hindrance preventing dense chain packing. | Improved processability for film and coating fabrication. |

| Morphology | Altered surface structure (e.g., from hierarchical to spherical). rsc.org | Control over active surface area in sensors or catalysts. |

| Functionality | Introduction of protected aldehyde groups along the polymer chain. | Post-polymerization modification, cross-linking, and grafting. |

| Conductivity | May be lower compared to unsubstituted PANI due to steric effects. arabjchem.org | Materials where high conductivity is not the primary requirement. |

Role in Dye Synthesis

Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of dyes, particularly azo dyes. byjus.com The synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine (like aniline) followed by a coupling reaction with an electron-rich coupling component, such as a phenol or another aniline derivative. unb.cavedantu.com

This compound can be utilized as the amine component in this process. The primary amine group can be converted into a diazonium salt under standard diazotization conditions (reaction with nitrous acid at low temperatures). byjus.comvedantu.com This resulting diazonium salt can then be reacted with various coupling components to produce a wide range of azo dyes. The 2-(1,3-Dioxolan-2-yl) substituent would be incorporated into the final dye structure, potentially influencing its color, fastness properties, and solubility. The ortho-position of the substituent could also lead to the formation of metal-complex dyes, where the dioxolane's oxygen atoms or the deprotected aldehyde could coordinate with a metal ion, leading to dyes with different shades and improved stability.

General Azo Dye Synthesis Steps:

Diazotization: this compound is treated with a mixture of sodium nitrite and a strong acid (e.g., HCl) at 0-5 °C to form the corresponding diazonium salt. byjus.com

Coupling: The diazonium salt solution is then added to an alkaline solution of a coupling component (e.g., 2-naphthol, phenol, or an aniline derivative) to form the azo dye, which typically precipitates as a colored solid. byjus.comvedantu.com

Catalytic Applications and Ligand Development

The aniline framework is a common feature in ligands for transition metal catalysis, and the presence of additional functional groups, such as the protected aldehyde in this compound, offers opportunities for creating sophisticated catalytic systems.

Role in Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Aniline derivatives are frequently used as substrates in these reactions, for instance, in Buchwald-Hartwig amination or as starting materials for indole (B1671886) synthesis. nih.gov

The compound this compound can participate in these reactions in several ways. If halogenated on the aromatic ring (e.g., 4-bromo-2-(1,3-dioxolan-2-yl)aniline), it can act as an aryl halide substrate in couplings with various partners. nih.govsemanticscholar.org Conversely, the amino group can be a coupling partner in C-N bond-forming reactions. More significantly, the molecule can be a precursor to more complex structures via palladium catalysis. For example, palladium-catalyzed annulation of ortho-haloanilines with aldehydes is a known method for synthesizing indoles. nih.gov The dioxolane group in this compound can be deprotected to an aldehyde, which could then potentially undergo intramolecular cyclization or intermolecular reactions catalyzed by palladium to form heterocyclic structures.

Design of Novel Ligands Incorporating the Dioxolane-Aniline Framework

The development of new ligands is crucial for advancing transition metal catalysis. The structure of this compound is well-suited for the design of bidentate or polydentate ligands. The nitrogen atom of the aniline group can act as a donor, and the oxygen atoms of the dioxolane ring can also coordinate to a metal center, although they are generally weak donors. More commonly, the dioxolane group is deprotected to the aldehyde, which can then be converted into other coordinating groups. For example, condensation of the aldehyde with another amine-containing molecule can generate a Schiff base, creating a classic bidentate N,N' or N,O-ligand framework. These types of ligands are valuable in various catalytic transformations. The ortho-positioning of the two functional groups facilitates the formation of a stable five- or six-membered chelate ring with a metal center, which is often beneficial for catalytic activity and stability.

Table 2: Potential Ligand Synthesis from this compound

| Reaction after Deprotection | Resulting Ligand Type | Potential Metal Coordination |

|---|---|---|

| Condensation with a primary amine (R-NH₂) | Schiff Base (Imine) | Bidentate (N,N') |

| Condensation with hydroxylamine (B1172632) (NH₂OH) | Oxime | Bidentate (N,O) |

| Reduction to alcohol, then etherification | Amino-ether | Bidentate (N,O) |

Investigation of Dual Catalysis Systems

Dual catalysis, also referred to as synergistic catalysis, involves the simultaneous use of two distinct catalysts to promote a chemical reaction that is not possible or is inefficient with either catalyst alone. researchgate.net This approach allows for the activation of both the nucleophile and the electrophile in separate, coupled catalytic cycles. researchgate.net

Aniline derivatives have been used in dual catalytic systems. For example, a dual-catalytic ortho-thioarylation of anilines has been developed as a key step in the synthesis of phenothiazines. rsc.org In this context, this compound could be a substrate in such systems. The amino group can be directed by one catalyst, while the dioxolane moiety (or its deprotected form) could interact with or be activated by a second catalyst. For instance, one could envision a system where a transition metal catalyst activates a coupling partner to react at the aniline's ortho- or para-position, while an organocatalyst simultaneously activates the aldehyde (after deprotection) for a subsequent condensation or addition reaction in a one-pot process. The ability to perform sequential or concurrent transformations on two different parts of the molecule without intermediate purification steps is a hallmark of efficient dual catalysis systems.

Spectroscopic and Structural Characterization Methods for 2 1,3 Dioxolan 2 Yl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise structure of a compound can be determined.

The protons on the aniline (B41778) ring are expected to appear in the aromatic region, typically between δ 6.0 and 8.0 ppm. The substitution pattern on the aniline ring will influence the multiplicity and exact chemical shifts of these protons. The amino group (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

The protons of the dioxolane ring would be observed in the aliphatic region. The methine proton at the 2-position of the dioxolane ring (adjacent to the aniline ring) would likely appear as a singlet, while the four protons of the ethylene (B1197577) glycol moiety would be expected to show a more complex multiplet pattern, typically in the range of δ 3.5-4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(1,3-Dioxolan-2-yl)aniline

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.0 - 8.0 | Multiplet |

| -NH₂ | Variable | Broad Singlet |

| Dioxolane-CH | ~5.5 - 6.0 | Singlet |

Note: These are estimated values and may vary based on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carbons of the aniline ring and the dioxolane moiety.

The aromatic carbons of the aniline ring would resonate in the downfield region, typically between δ 110 and 150 ppm. The carbon attached to the nitrogen atom (C-1) would be significantly deshielded. The carbons of the dioxolane ring would appear in the more upfield region. The acetal (B89532) carbon (C-2 of the dioxolane ring) would be expected around δ 100-110 ppm, while the two methylene (B1212753) carbons of the dioxolane ring would likely appear in the range of δ 60-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| Dioxolane C-2 | 100 - 110 |

Note: These are estimated values and can be influenced by the solvent and specific substitution on the aniline ring.

For complex derivatives of this compound, one-dimensional NMR spectra may not be sufficient for complete structural assignment. In such cases, a suite of advanced two-dimensional (2D) NMR techniques can be employed. These experiments provide correlation information between different nuclei, aiding in the unambiguous assignment of all proton and carbon signals.

Commonly used 2D NMR techniques include:

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to identify adjacent protons in the structure.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is invaluable for determining stereochemistry and conformation.

By combining the information from these experiments, a complete and unambiguous structural elucidation of novel this compound derivatives can be achieved.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC/MS-ESI) are hyphenated techniques that are routinely used to analyze mixtures and confirm the identity and purity of synthesized compounds.

In GC-MS , the sample is vaporized and separated on a chromatographic column before being introduced into the mass spectrometer. This technique is suitable for volatile and thermally stable derivatives of this compound. The resulting mass spectrum provides the molecular ion peak, which confirms the molecular weight, and a fragmentation pattern that can serve as a fingerprint for the compound.

LC/MS-ESI is a more versatile technique that can be applied to a wider range of compounds, including those that are non-volatile or thermally labile. In this method, the sample is separated by liquid chromatography and then ionized using electrospray ionization before mass analysis. This technique is particularly useful for confirming the molecular weight of the target compound and for monitoring reaction progress.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This accuracy allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound, which has a molecular formula of C₉H₁₁NO₂, HRMS can be used to confirm this composition with a high degree of confidence.

For instance, the theoretical exact mass of the protonated molecule [M+H]⁺ of this compound is 166.0863 u. An HRMS measurement that is very close to this value would provide strong evidence for the presence of a compound with the elemental formula C₉H₁₂NO₂⁺. This information is crucial for the definitive identification of newly synthesized derivatives.

MALDI-TOF-MS for Oligomer and Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is highly effective for characterizing synthetic polymers and oligomers, including those potentially derived from this compound. nih.gov This method provides detailed information on molecular weight distributions, the structure of repeating units, and end-group analysis with minimal fragmentation of the polymer chains. koreascience.krresearchgate.net

In a typical MALDI-TOF-MS experiment, the polymer sample is co-crystallized with a matrix—a small organic molecule that strongly absorbs laser energy (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid). tuwien.attcichemicals.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize. This process gently transfers charge to the polymer molecules, typically forming singly charged ions. nih.gov These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio, allowing for the determination of the polymer's key characteristics. nih.gov

For polymers synthesized from this compound, such as substituted polyanilines, MALDI-TOF-MS can elucidate several critical parameters. The resulting spectrum displays a series of peaks, each corresponding to a specific oligomer chain length (n-mer). From this distribution, important average molecular weight values, such as the number-average molecular weight (Mₙ) and weight-average molecular weight (Mₙ), can be calculated. The ratio of these values provides the dispersity (Đ), a measure of the breadth of the molecular weight distribution. nih.gov Furthermore, high-resolution analysis of the mass of an individual n-mer peak allows for the confirmation of the masses of the monomer repeating unit and the terminal end groups of the polymer chain. nih.govnih.gov

Table 1: Information Obtainable from MALDI-TOF-MS for Polymer Characterization

| Parameter | Description | Significance |

| Average Molecular Weight (Mₙ, Mₙ) | The statistical average molecular weight of all polymer chains in the sample. | Determines mechanical and physical properties of the polymer. |

| Dispersity (Đ) | A measure of the heterogeneity of molecular weights in a polymer sample (Đ = Mₙ/Mₙ). | Indicates the uniformity of chain lengths, affecting material properties. |

| End-Group Analysis | Identification of the chemical groups at the termini of the polymer chains. | Confirms the polymerization mechanism and the identity of initiators or terminators. |

| Repeating Unit Mass | The mass of the monomer unit that constitutes the polymer backbone. | Verifies the chemical structure of the polymer. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. orientjchem.org It operates on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. orientjchem.org For this compound, the IR spectrum exhibits characteristic absorption bands corresponding to its aniline and dioxolane moieties.

The aniline portion of the molecule is identified by several key vibrations. The N-H stretching of the primary amine (-NH₂) typically appears as two distinct, sharp bands in the 3300-3500 cm⁻¹ region. wikieducator.org The C-N stretching of the aromatic amine is observed in the 1250-1335 cm⁻¹ range. wikieducator.org Additionally, characteristic bands for the benzene (B151609) ring include C-H stretching just above 3000 cm⁻¹, C=C ring stretching in the 1450-1600 cm⁻¹ range, and C-H out-of-plane bending below 900 cm⁻¹, which can indicate the substitution pattern. researchgate.net

The 1,3-dioxolane (B20135) ring contributes strong, characteristic C-O stretching bands, typically found in the 1000-1200 cm⁻¹ region, which are indicative of the acetal group. nist.govresearchgate.net Aliphatic C-H stretching from the ethylene bridge of the dioxolane ring is also expected to appear just below 3000 cm⁻¹. The combination of these specific absorption bands allows for the unambiguous confirmation of the chemical structure of this compound.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Stretch | Aliphatic (Dioxolane Ring) |

| 1620 - 1580 | N-H Bend | Primary Amine |

| 1600 - 1450 | C=C Ring Stretch | Aromatic Ring |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

| 1200 - 1000 | C-O Stretch | Acetal (Dioxolane Ring) |

| 900 - 680 | C-H Out-of-Plane Bend | Aromatic Ring |

X-ray Crystallography for Solid-State Structure Determination

While specific crystal structure data for this compound is not detailed in the provided sources, analysis of closely related structures containing the 1,3-dioxolane ring demonstrates the utility of this method. For instance, the crystal structure of 3-(1,3-dioxolan-2-yl)-6,7-dimethoxyquinoline was determined to be in the orthorhombic crystal system with the space group Pnma. researchgate.net In this related molecule, the 1,3-dioxolane ring was found to adopt a twisted or envelope conformation. researchgate.net

For a derivative of this compound, X-ray analysis would be expected to provide precise geometric parameters for both the aniline and dioxolane rings. It would confirm the planarity of the benzene ring and determine the conformation of the five-membered dioxolane ring. Furthermore, it would elucidate the intermolecular forces, such as hydrogen bonds involving the amine group, that dictate the solid-state packing arrangement. This information is invaluable for understanding structure-property relationships.

Table 3: Example of Crystal Data Obtainable from X-ray Crystallography (Based on a Dioxolane Derivative researchgate.net)

| Parameter | Example Value | Information Provided |

| Crystal System | Orthorhombic | The basic geometric shape of the unit cell. |

| Space Group | Pnma | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 13.847 Å, b = 7.096 Å, c = 12.467 Å | The size of the repeating unit in the crystal. |

| Volume (V) | 1225.0 ų | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules in the repeating unit. |

| Calculated Density (Dₓ) | 1.417 Mg m⁻³ | The theoretical density of the crystal. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, nitrogen, and oxygen) in a sample. This technique is crucial for validating the empirical formula of a newly synthesized compound and serves as a key indicator of its purity.

For this compound, the molecular formula is C₉H₁₁NO₂. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). The total molecular weight is approximately 165.19 g/mol .

The experimental results from an elemental analyzer are then compared to these theoretical values. A close agreement between the measured and calculated percentages (typically within ±0.4%) provides strong evidence that the correct compound has been synthesized and that it is of high purity. Any significant deviation would suggest the presence of impurities, residual solvent, or an incorrect molecular structure.

**Table 4: Theoretical Elemental Composition of this compound (C₉H₁₁NO₂) **

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 65.45% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.71% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.48% |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.36% |

| Total | 165.192 | 100.00% |

Computational Chemistry and Theoretical Investigations of 2 1,3 Dioxolan 2 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and molecular orbitals.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. DFT studies on aniline (B41778) derivatives have shown that the geometry and electronic properties are significantly influenced by the nature and position of substituents on the aromatic ring arabjchem.orgscispace.com. For 2-(1,3-dioxolan-2-yl)aniline, the bulky dioxolane group at the ortho position is expected to induce steric effects that influence the planarity of the aniline ring and the orientation of the amino group.

DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G* or higher, can be employed to determine the optimized ground state geometry of the molecule arabjchem.orgscispace.com. These calculations would likely reveal a non-planar arrangement where the dioxolane ring is twisted relative to the phenyl ring to minimize steric hindrance. Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. For instance, the C-N bond length and the pyramidalization at the nitrogen atom of the amino group are important indicators of the degree of conjugation between the nitrogen lone pair and the aromatic π-system.

Furthermore, DFT calculations are instrumental in predicting vibrational frequencies. The computed infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups within the molecule.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectroscopic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

A molecular orbital analysis of this compound would reveal the distribution of electron density in these key orbitals. It is anticipated that the HOMO would be primarily localized on the aniline ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of the amino group. The LUMO, on the other hand, is expected to be distributed over the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions. For a related compound, 2-methoxy-1,3-dioxolane, DFT calculations have been used to determine the energies of the frontier molecular orbitals longdom.org. While not the exact molecule, these findings provide a basis for estimating the electronic properties of this compound.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Data is representative and based on calculations for a similar compound, 2-methoxy-1,3-dioxolane, to illustrate the type of information obtained from molecular orbital analysis.

Conformational Analysis of the Dioxolane Ring System

The five-membered 1,3-dioxolane (B20135) ring is not planar and can adopt various conformations. The two most common conformations are the "envelope" (or "sofa") and the "half-chair" (or "twist") forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the half-chair conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane.

The conformational preference of the dioxolane ring in this compound is influenced by the steric and electronic effects of the substituent at the C2 position—the aniline group. Computational studies on substituted 1,3-dioxolanes have shown that the nature of the substituent can affect the energy barrier between different conformations acs.org. For 2-phenyl-1,3-dioxane, a related six-membered ring system, computational studies have explored the potential energy surface to identify stable conformers and the transition states connecting them researchgate.net.